molecular formula C6H4BrN3 B2659212 3-Bromo-7h-pyrrolo[2,3-c]pyridazine CAS No. 1638764-04-1

3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Cat. No.: B2659212
CAS No.: 1638764-04-1
M. Wt: 198.023
InChI Key: RXFMAGXEQDMBML-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-7h-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Safety and Hazards

The safety information for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine are not mentioned in the available sources, the compound’s structural similarity to other pyrrolopyridazine derivatives suggests potential for further exploration in medicinal chemistry and drug discovery .

Chemical Reactions Analysis

3-Bromo-7h-pyrrolo[2,3-c]pyridazine undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

3-Bromo-7h-pyrrolo[2,3-c]pyridazine is unique among similar compounds due to its specific substitution pattern and the presence of a bromine atom. Similar compounds include:

Properties

IUPAC Name

3-bromo-7H-pyrrolo[2,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMAGXEQDMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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